molecular formula C13H13NO2 B1587662 Ethyl 2-(quinolin-4-YL)acetate CAS No. 4789-81-5

Ethyl 2-(quinolin-4-YL)acetate

Cat. No.: B1587662
CAS No.: 4789-81-5
M. Wt: 215.25 g/mol
InChI Key: NAYCHRONYVXKHF-UHFFFAOYSA-N
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Description

Ethyl 2-(quinolin-4-YL)acetate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system attached to an ethyl acetate group, making it a valuable scaffold in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(quinolin-4-YL)acetate typically involves the reaction of quinoline derivatives with ethyl bromoacetate under basic conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoline ring system .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(quinolin-4-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts.

Major Products Formed:

    Oxidation: Quinoline-4-carboxylic acids.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-(quinolin-4-YL)acetate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(quinolin-4-YL)acetate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline ring system.

    Quinine: Another antimalarial compound derived from quinoline.

    Mefloquine: A synthetic derivative used for malaria treatment.

Uniqueness: Ethyl 2-(quinolin-4-YL)acetate is unique due to its ethyl acetate group, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in the synthesis of various pharmacologically active compounds .

Properties

IUPAC Name

ethyl 2-quinolin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)9-10-7-8-14-12-6-4-3-5-11(10)12/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYCHRONYVXKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388242
Record name ETHYL 2-(QUINOLIN-4-YL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4789-81-5
Record name ETHYL 2-(QUINOLIN-4-YL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(Bis-ethoxycarbonyl methyl)-quinoline (5.05 g, 17.6 mmol), NaCl (2.06 g, 35.2 mmol), and H2O (0.63 mL, 35 mmol) were combined with DMSO (22 mL) in a round-bottom flask fitted with a reflux condenser. The heterogeneous mixture was stirred and heated to 160° C. for 90 minutes. TLC analysis (silca, 20% EtOAc-hexanes) indicated complete consumption of the starting material. The reaction was allowed to cool to room temperature and then was diluted with H2O. The dilution was extracted three times with EtOAc. The organic extracts were combined, washed with brine solution, dried over Na2SO4, filtered through celite, and concentrated. Purification by gradient elution chromatography (SiO2, 20% EtOAc-hexanes to 30% EtOAc-hexanes) gave 4-(ethoxycarbonyl methyl)-quinoline (1.81 g, 8.40 mmol) in 48% yield. MS (APCI) m/z 216.1 (M+H). 1H NMR (300 MHz) CDCl3 δ 8.87 (d, J=4.4 Hz, 1H), 8.14 (d, J=8.0 Hz, 1H), 8.00 (d, J=8.4 Hz, 1H), 7.73 (m, 1H), 7.60 (m, 1H), 7.34 (d, J=4.5 Hz, 1H), 4.17 (q, J=7.1 Hz, 2H), 4.07 (s, 2H), 1.23 (t, J=7.2 Hz, 3H).
Name
4-(Bis-ethoxycarbonyl methyl)-quinoline
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
0.63 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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